molecular formula C11H9NO4 B2586430 Ethyl 2,3-dioxoindoline-5-carboxylate CAS No. 25128-38-5

Ethyl 2,3-dioxoindoline-5-carboxylate

Cat. No. B2586430
CAS RN: 25128-38-5
M. Wt: 219.196
InChI Key: PZOOJCPTYHCVQL-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.2 and is typically in solid form .


Molecular Structure Analysis

The InChI code for Ethyl 2,3-dioxoindoline-5-carboxylate is 1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

Ethyl 2,3-dioxoindoline-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.2 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Functionalization

Ethyl 2,3-dioxoindoline-5-carboxylate has been utilized in various synthetic pathways. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines. These compounds are produced with excellent yields and complete regioselectivity, showcasing the versatility of ethyl 2,3-dioxoindoline-5-carboxylate in synthesis processes (Zhu, Lan, & Kwon, 2003).

Optical and Material Applications

Novel derivatives of ethyl 2,3-dioxoindoline-5-carboxylate have been synthesized and used in material sciences. For instance, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was prepared and used to create thin films. These films exhibit remarkable optical behavior, making the material suitable for manufacturing organic photodiodes, highlighting the potential of ethyl 2,3-dioxoindoline-5-carboxylate derivatives in advanced optical applications (Elkanzi et al., 2020).

Biological and Medicinal Research

While avoiding details on drug usage and side effects, it's worth noting that ethyl 2,3-dioxoindoline-5-carboxylate derivatives have been investigated for their biological activity. For instance, a series of new compounds derived from ethyl 2,3-dioxoindoline-5-carboxylate showed promising antimicrobial activity against various bacteria, suggesting potential medicinal applications in treating infectious diseases (Akhaja & Raval, 2013).

Corrosion Inhibition

In the industrial sector, derivatives of ethyl 2,3-dioxoindoline-5-carboxylate have been used as corrosion inhibitors for mild steel, particularly in the industrial pickling process. These inhibitors show high efficiency, with studies indicating up to 98.8% efficiency at certain concentrations, suggesting their significant potential in industrial applications (Dohare et al., 2017).

Future Directions

Indole derivatives, such as Ethyl 2,3-dioxoindoline-5-carboxylate, have diverse biological activities and have been suggested to have significant potential for exploration for new therapeutic possibilities .

properties

IUPAC Name

ethyl 2,3-dioxo-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOOJCPTYHCVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dioxoindoline-5-carboxylate

Synthesis routes and methods

Procedure details

According to the general procedure, 4.06 g of 5-carboethoxy-3-methylthiooxindole and an E.Q. of sublimed potassium t-butoxide in 250 ml of dry tetrahydrofuran was stirred and aerated for 6 h at 0° C. and 18 h at 25° C. Acidification with 1.35 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and normal workup (vide supra), gave a yellow solid which was recrystallized from ethyl acetate to yield 2.20 g (60%) of 5-carboethoxyisatin, mp 205°-206° C. EXAMPLE 3: 5-Methylisatin
Name
5-carboethoxy-3-methylthiooxindole
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

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